3-(2-Oxazolyl)-4-chloroaniline
Description
3-(2-Oxazolyl)-4-chloroaniline is a substituted aniline derivative featuring a chlorine atom at the para position (C4) of the benzene ring and a 2-oxazolyl group at the meta position (C3). The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, contributing to its unique electronic and steric properties.
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
4-chloro-3-(1,3-oxazol-2-yl)aniline |
InChI |
InChI=1S/C9H7ClN2O/c10-8-2-1-6(11)5-7(8)9-12-3-4-13-9/h1-5H,11H2 |
InChI Key |
DFBZFDGKKYKDNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C2=NC=CO2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Chloroaniline (Base Compound)
Structure : Benzene ring with a chlorine substituent at C4 and an amine group at C1.
Key Properties :
- Electrochemical Behavior: Undergoes oxidation to form intermediates like (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium (ICC) and p-quinoneimine (PQI) in aqueous solutions .
- Biodegradation : Metabolized via ortho-cleavage pathways by bacteria such as Acinetobacter baumannii and Pseudomonas putida, releasing chloride ions .
- Biological Activity: Forms protein-free radicals detectable by ESR, particularly when substituents are para to the amine .
Comparison: Unlike 3-(2-Oxazolyl)-4-chloroaniline, 4-chloroaniline lacks the oxazole moiety, resulting in lower steric hindrance and distinct electronic effects.
Thiazolidin-4-one Derivatives (e.g., 2a–c)
Structure: 4-Chloroaniline conjugated with thiazolidinone rings via thioglycolic acid . Key Properties:
- Synthesis : Microwave-assisted condensation of imidazole aldehydes with 4-chloroaniline .
- Biological Activity: Exhibits anti-inflammatory and anti-nociceptive effects, attributed to the thiazolidinone scaffold .
Comparison: The thiazolidinone ring introduces a sulfur atom and a ketone group, differing from the oxygen/nitrogen-rich oxazole. This structural variation likely influences bioavailability and target selectivity.
3-(1H-Benzo[d]imidazol-2-yl)-4-chloroaniline
Structure : Benzimidazole ring attached to 4-chloroaniline .
Key Properties :
3-((1H-1,2,4-Triazol-1-yl)methyl)-4-chloroaniline
Structure : Triazole ring linked via a methyl group to 4-chloroaniline .
Key Properties :
- Synthesis : Reaction of ciprofloxacin derivatives with 4-chloroaniline .
- Physicochemical Properties : Higher polarity due to the triazole group, affecting solubility and absorption .
Comparison : The triazole ring’s additional nitrogen atoms may increase hydrogen-bonding capacity, altering pharmacokinetics relative to the oxazolyl derivative.
Cobalt(III) Complexes with 4-Chloroaniline Ligands
Structure : Coordination complexes (e.g., trans-chlorobis(diphenylglyoximato)(4-chloroaniline)cobalt(III)) .
Key Properties :
- Catalytic Activity : Skewed ligand geometry influences reactivity in oxidation and reduction reactions .
Comparison : These complexes leverage 4-chloroaniline as a ligand, whereas this compound’s oxazole group could modify metal-binding affinity and catalytic efficiency.
Data Table: Comparative Analysis of this compound and Analogues
Research Findings and Implications
- Electrochemical Reactivity : The oxazole ring in this compound may stabilize radical intermediates differently than 4-chloroaniline’s ICC, altering oxidation pathways .
- Biodegradation : Substitution with oxazole could hinder microbial degradation observed in 4-chloroaniline, increasing environmental persistence .
- Pharmacological Potential: Structural analogs like benzimidazole and thiazolidinone derivatives demonstrate pathway inhibition and anti-inflammatory effects, suggesting similar applications for the oxazolyl compound .
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